Hsp90-IN-S89 - 1313379-34-8

Hsp90-IN-S89

Catalog Number: EVT-271085
CAS Number: 1313379-34-8
Molecular Formula: C20H18FN5O
Molecular Weight: 363.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hsp90-IN-S89 is a heat shock protein 90 (Hsp90) potent enantiomer.
Overview

Hsp90-IN-S89 is a compound designed as an inhibitor of Heat Shock Protein 90, a molecular chaperone involved in the stabilization and folding of numerous client proteins, including many involved in cancer progression. The development of Hsp90 inhibitors is significant due to their potential therapeutic applications in oncology, as they can disrupt the function of Hsp90, leading to the degradation of client proteins that promote tumor growth.

Source and Classification

Hsp90-IN-S89 is classified within a broader category of small molecule inhibitors targeting Hsp90. These compounds are synthesized to exploit the unique structural features of Hsp90, particularly its ATP-binding site and C-terminal domain. The compound was developed through structure-based drug design, leveraging insights from previous studies on Hsp90 inhibitors such as radicicol and its analogs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hsp90-IN-S89 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Common reactions include nucleophilic substitutions, coupling reactions, and cyclization processes. For instance, biotinylated compounds may be synthesized using a reaction between an amine and a biotin derivative in the presence of a coupling agent.
  3. Purification: After synthesis, the compound is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Hsp90-IN-S89 exhibits a specific molecular structure that allows for effective binding to the Hsp90 protein. Key features include:

  • Functional Groups: The presence of specific functional groups that enhance binding affinity and selectivity for Hsp90.
  • Conformational Flexibility: The compound's ability to adopt various conformations facilitates interaction with the ATP-binding site of Hsp90.

Data from structural studies indicate that Hsp90-IN-S89 binds competitively with ATP, disrupting the normal function of the chaperone .

Chemical Reactions Analysis

Reactions and Technical Details

Hsp90-IN-S89 undergoes several important chemical reactions during its interaction with Hsp90:

  • Binding Reaction: The primary reaction involves the binding of Hsp90-IN-S89 to the ATP-binding pocket of Hsp90, which is critical for its inhibitory action.
  • Competitive Inhibition: This inhibitor competes with ATP for binding, effectively preventing ATP hydrolysis and subsequent conformational changes necessary for client protein release .
  • Stability Studies: Chemical stability assessments are performed to evaluate how the compound behaves under physiological conditions.
Mechanism of Action

Process and Data

The mechanism by which Hsp90-IN-S89 exerts its effects involves several steps:

  1. Inhibition of ATPase Activity: By binding to the ATP-binding site, Hsp90-IN-S89 inhibits the ATPase activity of Hsp90, preventing it from undergoing necessary conformational changes.
  2. Client Protein Degradation: This inhibition leads to the accumulation of client proteins in an inactive form, which are then targeted for degradation via proteasomal pathways.
  3. Disruption of Chaperone Complexes: The compound also disrupts the formation of functional chaperone complexes necessary for protein folding and stabilization .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hsp90-IN-S89 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range conducive for cellular uptake.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: Exhibits stability under various pH conditions but may require specific storage conditions to maintain integrity over time .
Applications

Scientific Uses

Hsp90-IN-S89 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Therapeutics: As an inhibitor of Hsp90, it is being explored as a potential treatment for various cancers by targeting tumor cell survival mechanisms.
  • Biochemical Assays: Utilized in high-throughput screening assays to identify other potential Hsp90 inhibitors through competitive binding studies.
  • Mechanistic Studies: Serves as a tool for understanding the role of Hsp90 in protein homeostasis and cancer progression .
Introduction to Hsp90 and Its Role in Cellular Homeostasis

Structural and Functional Overview of the Hsp90 Chaperone System

Hsp90 functions as a homodimer, with each monomer comprising three structurally conserved domains:

  • N-terminal domain (NTD): Contains an ATP-binding pocket with a Bergerat fold unique to the GHKL superfamily (Gyrase, Hsp90, Histidine Kinase, MutL). ATP hydrolysis here drives the chaperone’s conformational cycle [1] [4].
  • Middle domain (MD): Facilitates client protein binding and modulates ATPase activity through γ-phosphate coordination. Mutations here impair client activation without affecting ATP binding [1] [6].
  • C-terminal domain (CTD): Mediates dimerization via hydrophobic interactions and contains a secondary nucleotide-binding site that allosterically regulates NTD function [1] [9].

A charged linker region connects the NTD and MD in cytosolic isoforms, enhancing conformational flexibility critical for client processing in eukaryotic cells [1] [9]. Hsp90’s ATPase cycle involves large-scale conformational shifts between "open" (ATP-free) and "closed" (ATP-bound) states, regulated by co-chaperones and post-translational modifications [4] [5].

Table 1: Key Structural Domains of Hsp90 and Their Functions

DomainStructural FeaturesFunctional Role
N-terminal (NTD)Bergerat fold, ATP-binding pocketATP hydrolysis; Geldanamycin/17-AAG binding site
Middle (MD)Substrate-binding loops; α-helical segmentsClient protein recognition; ATPase modulation
C-terminal (CTD)Dimerization interface; MEEVD motifHomodimer stabilization; TPR co-chaperone binding
Charged linkerVariable-length acidic/basic residuesConformational flexibility; Eukaryote-specific

Hsp90 Isoforms: Cytoplasmic (Hsp90α/β), ER (GRP94), and Mitochondrial (TRAP1)

The Hsp90 family includes four major isoforms with distinct subcellular localizations and client specificities:

Cytoplasmic Hsp90α/β

  • Hsp90α (inducible) and Hsp90β (constitutive) share 85% sequence identity but exhibit functional divergence. Hsp90α dimerizes more readily and responds to stressors like heat shock, while Hsp90β supports basal proteostasis [1] [9]. Both contain the C-terminal MEEVD motif, enabling tetratricopeptide repeat (TPR) co-chaperone recruitment (e.g., Hop, CHIP) [4].

Endoplasmic Reticulum GRP94

  • GRP94 (94-kDa glucose-regulated protein) localizes to the ER lumen and shares ~50% homology with cytosolic Hsp90. It features a unique KDEL ER-retention motif and a lysine-rich charged linker enabling calcium binding [1] [9]. GRP94 specializes in folding secreted/membrane proteins (e.g., immunoglobulins) and acts as a master chaperone for Toll-like receptors [7] [9].

Mitochondrial TRAP1

  • TRAP1 (TNF receptor-associated protein 1) resides in the mitochondrial matrix and intermembrane space. It lacks the charged linker and C-terminal MEEVD motif, sharing greater homology with bacterial HtpG than eukaryotic Hsp90 [3] [9]. TRAP1 forms temperature-sensitive tetramers ("butterfly" conformation) and regulates mitochondrial proteostasis, oxidative phosphorylation, and apoptosis [3].

Table 2: Hsp90 Isoforms and Their Characteristics

IsoformGeneLocalizationUnique FeaturesKey Clients/Regulators
Hsp90αHSP90AA1Cytoplasm/NucleusStress-inducible; Enhanced dimerizationHSF1, Akt, HER2
Hsp90βHSP90AB1CytoplasmConstitutive; Developmentally essentialTubulin, eNOS
GRP94HSP90B1Endoplasmic reticulumKDEL motif; Ca²⁺-binding linkerImmunoglobulins, TLRs
TRAP1TRAP1MitochondriaBacterial-like strap domain; Forms tetramersCyclophilin D, SDHB, RIPK1

Mechanistic Role of Hsp90 in Protein Folding, Stability, and Client Protein Regulation

Hsp90 orchestrates client maturation via a dynamic cycle involving co-chaperones and ATP hydrolysis:

Chaperone Cycle Mechanics

  • Client Loading: Nascent/unstable clients (e.g., kinases, transcription factors) are delivered to Hsp70-Hsp40, then transferred to Hsp90 via the scaffold protein Hop/Sti1 [4] [10].
  • ATP-Dependent Maturation: ATP binding to Hsp90-NTD induces dimer closure, facilitated by co-chaperones like Aha1 (ATPase activator) and p23 (closed-state stabilizer) [4] [5].
  • Client Release: ATP hydrolysis triggers complex dissociation, releasing mature clients (e.g., steroid receptors, Raf-1) [10].

Client Diversity and Regulation

Hsp90 interacts with ~10% of the proteome, including:

  • Oncogenic kinases: HER2, Bcr-Abl, Akt—require Hsp90 for stability in malignant cells [6] [9].
  • Transcription factors: p53, HSF1, HIF-1α—regulated by Hsp90-dependent conformational changes [4] [10].
  • Misfolded proteins: Hsp90 prevents aggregation of amyloidogenic proteins (e.g., α-synuclein) in neurodegenerative contexts [6].

Table 3: Major Hsp90 Co-chaperones and Their Regulatory Roles

Co-chaperoneDomainFunctionIsoform Specificity
Hop/Sti1TPR domainsHsp70-Hsp90 client transferCytosolic Hsp90α/β
Aha1No TPRATPase activation; Conformational remodelingAll isoforms
p23/Sba1NoneStabilizes ATP-bound closed stateCytosolic Hsp90α/β, GRP94
CHIPTPR + U-boxClient ubiquitination for degradationCytosolic Hsp90α/β
Cdc37Kinase-bindingKinase-specific client loadingCytosolic Hsp90α/β

Hsp90 in Stress Response and Pathophysiological Contexts

Hsp90 isoforms differentially modulate cellular adaptation to stress and disease:

Cytoprotection vs. Pathogenesis

  • Thermal/oxidative stress: Cytosolic Hsp90α/β prevent proteotoxicity by refolding denatured proteins and activating HSF1-mediated heat shock response (HSR) [1] [6]. However, HSR induction by N-terminal inhibitors (e.g., geldanamycin) can promote cancer cell resilience [8] [9].
  • Mitochondrial stress: TRAP1 suppresses reactive oxygen species (ROS) and regulates the permeability transition pore (mPTP) via cyclophilin D, protecting against ischemia-reperfusion injury. Conversely, TRAP1 loss exacerbates neurodegeneration in Parkinson’s models [3] [9].
  • ER stress: GRP94 maintains ER Ca²⁺ homeostasis and folds stress-response mediators (e.g., IGF-1), but its overexpression supports tumor angiogenesis [7] [9].

Disease-Specific Dysregulation

  • Cancer: All isoforms are overexpressed in tumors. Hsp90α/β stabilize oncoproteins (e.g., mutant p53), GRP94 promotes metastasis, and TRAP1 enables glycolytic switching (Warburg effect) [3] [7] [9].
  • Neurodegeneration: Reduced TRAP1 activity links to Parkinson’s disease and Leigh syndrome, while cytosolic Hsp90 aggregates with α-synuclein in Lewy bodies [3] [6].
  • Inflammation: TRAP1 inhibition attenuates NF-κB signaling in keratinocytes, highlighting isoform-specific therapeutic potential [7].

Table 4: Hsp90 Isoform Dysregulation in Disease

IsoformPathologyMechanismTherapeutic Implications
Hsp90α/βBreast/GliomaStabilizes HER2, EGFR, mutant BRAFPan-inhibitors (e.g., Hsp90-IN-S89)
GRP94Multiple MyelomaFolds mutant immunoglobulins; Promotes invasivenessER-targeted inhibitors (e.g., PU-WS13)
TRAP1Colorectal CancerInhibits oxidative phosphorylation; Activates HIF-1αMitochondrial-targeted inhibitors
TRAP1Parkinson’s DiseaseLoss-of-function mutations impair ROS protectionTRAP1 activators/rescuers

Concluding Remarks

Hsp90’s structural and functional complexity—from its ATP-driven conformational dynamics to isoform-specific client networks—underscores its centrality in cellular homeostasis and disease. The pan-inhibitor Hsp90-IN-S89 provides a versatile tool to dissect these mechanisms, particularly in probing the differential roles of Hsp90α/β, GRP94, and TRAP1 in proteostasis and stress adaptation. Future research leveraging such compounds will refine isoform-selective therapeutic strategies, mitigating limitations of pan-Hsp90 inhibition while capitalizing on the chaperone’s pathophysiological significance.

Properties

CAS Number

1313379-34-8

Product Name

Hsp90-IN-S89

IUPAC Name

(S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime

Molecular Formula

C20H18FN5O

Molecular Weight

363.4

InChI

InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+/t13-/m0/s1

InChI Key

KYIXUSLGFINPTC-WVFAEZDRSA-N

SMILES

CC(N=C(N)N=C1C[C@H](C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O

Solubility

Soluble in DMSO

Synonyms

Hsp90-IN-S89; Hsp90INS89; Hsp90 IN S89; Hsp90IN-S89; Hsp90-INS89; Hsp90 IN-S89; Hsp90IN S89; S89; S 89; S-89

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.